molecular formula C17H22N2O6S2 B6207021 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide CAS No. 2694735-23-2

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B6207021
CAS No.: 2694735-23-2
M. Wt: 414.5
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Description

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide groups, hydroxyl group, and methoxy group

Properties

CAS No.

2694735-23-2

Molecular Formula

C17H22N2O6S2

Molecular Weight

414.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The introduction of sulfonamide groups is achieved through sulfonation reactions, followed by the addition of the hydroxypropyl and methoxy groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonamide groups can produce primary or secondary amines.

Scientific Research Applications

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The hydroxyl and methoxy groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzene-1-sulfonamide: Lacks the hydroxypropyl group, resulting in different chemical properties and reactivity.

    N-(3-hydroxypropyl)-4-methoxybenzene-1-sulfonamide: Does not contain the second sulfonamide group, affecting its biological activity and applications.

    3-benzenesulfonamido-N-methylbenzene-1-sulfonamide:

Uniqueness

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for innovation.

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